8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family, characterized by its unique structure and functional groups. This compound is classified as a derivative of purine, which is a fundamental building block of nucleic acids and plays significant roles in various biological processes. The compound's molecular formula is and it has a CAS number of 442864-94-0.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed information about its properties and applications in scientific research. It falls under the category of purine derivatives, which are often involved in pharmacological activities, particularly in the development of drugs targeting various biological pathways.
Methods and Technical Details
The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Structure and Data
The molecular structure of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione features a purine ring system with various substituents:
The structural data can be represented using SMILES notation: CCOCCS(C)C1=NC(=O)N(C(=O)N1C)C. This notation encapsulates the connectivity of atoms within the molecule.
Reactions and Technical Details
8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions typical for purines:
These reactions are crucial for modifying the compound for specific applications or enhancing its pharmacological properties.
Process and Data
The mechanism of action for 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione primarily revolves around its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Quantitative data on its binding affinity or efficacy at specific receptors would require further experimental validation.
Physical and Chemical Properties
The physical properties of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture.
Scientific Uses
This compound has potential applications in several fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: